1-Boc-3-methylpyrazole-4-boronic acid
Description
Properties
IUPAC Name |
[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O4/c1-6-7(10(14)15)5-12(11-6)8(13)16-9(2,3)4/h5,14-15H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPMWXBBOYRYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C)C(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
difference between 1-Boc-3-methylpyrazole-4-boronic acid and 1-methylpyrazole-4-boronic acid
The following technical guide details the strategic, electronic, and synthetic divergences between 1-Boc-3-methylpyrazole-4-boronic acid and 1-methylpyrazole-4-boronic acid .
A Comparative Technical Guide
Executive Summary: The "Fixed" vs. "Divergent" Strategy
In high-throughput synthesis and lead optimization, the choice between these two reagents is rarely arbitrary. It represents a decision between a Fixed Scaffold Strategy and a Divergent Intermediate Strategy .
-
1-Methylpyrazole-4-boronic acid is a "Point Solution." It installs a robust, metabolically stable N-methyl pyrazole motif, ideal for late-stage scale-up when the Structure-Activity Relationship (SAR) is locked.[1]
-
1-Boc-3-methylpyrazole-4-boronic acid is a "Platform Solution." The Boc group acts as a masking agent for the nitrogen.[1] Its primary utility is to allow cross-coupling first, followed by deprotection and subsequent alkylation with diverse electrophiles, enabling rapid exploration of the N-substituent space.[1]
Structural & Electronic Profiling
The two compounds differ not only in their protecting groups but also in their steric environment near the reactive boron center.[1]
| Feature | 1-Methylpyrazole-4-boronic acid | 1-Boc-3-methylpyrazole-4-boronic acid |
| Structure | Fixed: N-Methyl is permanent. | Labile: N-Boc is acid/base sensitive. |
| C3-Position | H (Unsubstituted): Low steric hindrance. | Methyl: Significant steric bulk ortho to Boron.[1] |
| Electronic Nature | Electron-Rich: N-Me is an electron-donating group (EDG). | Electron-Deficient: N-Boc is an electron-withdrawing group (EWG). |
| Reactivity (Suzuki) | Fast: Rapid transmetallation due to low sterics and electron-rich ring. | Slow: Retarded transmetallation due to C3-Me sterics and electron-deficient ring. |
| Catalyst Risk | Low: The N-Me prevents coordination to Pd. | High: Premature Boc-loss generates free NH-pyrazole, a potent catalyst poison. |
| Atom Economy | High (MW ~126 Da). | Low (MW ~226 Da); generates isobutylene/CO2 waste. |
Steric Impact of the C3-Methyl Group
It is critical to note the prompt specifies 3-methyl for the Boc variant.[1] In Suzuki-Miyaura coupling, substituents ortho to the boronic acid (the C3 position) significantly impact the rate of transmetallation.[1]
-
Compound B (No C3-Me): The palladium(II)-aryl complex can easily approach the boronate.
-
Compound A (C3-Me): The methyl group creates steric clash with the ligands on the palladium center, often requiring higher temperatures or more active catalyst systems (e.g., Buchwald precatalysts like XPhos Pd G2).[1]
Mechanistic Divergence & Risks
The "Catalyst Poisoning" Trap
A common failure mode with 1-Boc-3-methylpyrazole-4-boronic acid is the "Crash and Bind" effect.
-
Mechanism: Under harsh basic conditions (e.g., K₃PO₄, 100°C), the Boc carbamate hydrolyzes before the cross-coupling occurs.[1]
-
Consequence: The resulting free NH-pyrazole is a competent ligand. It displaces phosphines on the Palladium(II) center, forming an inactive Pd-complex.[1]
-
Prevention: Use milder bases (K₂CO₃, NaHCO₃) or anhydrous conditions (CsF in Dioxane) to keep the Boc group intact until the C–C bond is formed.[1]
Protodeboronation
Heteroaryl boronic acids are prone to protodeboronation (replacement of B(OH)₂ with H).[1][2]
-
1-Methyl Variant: Being electron-rich, it is susceptible to acid-catalyzed protodeboronation, but generally stable under basic Suzuki conditions.
-
1-Boc Variant: The electron-withdrawing Boc group destabilizes the C–B bond less than the methyl group does, but the reagent itself is sensitive to thermal decomposition.[1]
Strategic Workflow Visualization
The following diagram illustrates the decision logic and synthetic pathways for both reagents.
Caption: Decision matrix for selecting pyrazole boronic acids based on SAR requirements and synthetic risks.
Experimental Protocols
Protocol A: Coupling of 1-Boc-3-methylpyrazole-4-boronic acid (Diversity Route)
Objective: Coupling while preventing premature Boc-cleavage.
Reagents:
-
Aryl Halide (1.0 equiv)[3]
-
1-Boc-3-methylpyrazole-4-boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G2 (2 mol%)
-
Base: NaHCO₃ or K₂CO₃ (2.5 equiv) — Avoid strong bases like hydroxides.
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step:
-
Degassing: Charge reaction vessel with Aryl Halide and Boronic Acid. Evacuate and backfill with N₂ (3x).[1]
-
Solvation: Add degassed solvent mixture.
-
Activation: Add Base and Catalyst under N₂ flow.
-
Reaction: Heat to 80°C (Do not exceed 90°C to prevent thermal Boc cleavage). Monitor by LCMS.[1]
-
Workup: Dilute with EtOAc, wash with brine.
-
Deprotection (Step 2): Treat crude material with 20% TFA in DCM at RT for 1 hour to reveal the free NH-pyrazole.
Protocol B: Coupling of 1-methylpyrazole-4-boronic acid (Scale-up Route)
Objective: High-yield synthesis of fixed N-methyl targets.
Reagents:
-
Aryl Halide (1.0 equiv)[3]
-
1-methylpyrazole-4-boronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: K₃PO₄ or Na₂CO₃ (3.0 equiv)
-
Solvent: DME/Water or Toluene/Ethanol/Water
Step-by-Step:
-
Setup: Combine all reagents in the reaction vessel.
-
Reaction: Heat to 100-110°C (This reagent is thermally stable).
-
Monitoring: Monitor for consumption of Aryl Halide.
-
Note: Because there is no Boc group, you can use stronger bases and higher temperatures to drive the reaction to completion faster.[1]
-
Best Practices & Troubleshooting
| Issue | Cause | Solution |
| Low Conversion (Boc Reagent) | Catalyst poisoning by free NH-pyrazole. | Switch to anhydrous conditions (Dioxane/CsF) to prevent hydrolysis. Lower temperature. |
| Protodeboronation | Heating too long in aqueous base.[1] | Reduce water ratio. Use boronic acid pinacol ester instead of free acid.[1] |
| Regioselectivity (Alkylation) | Alkylation of free pyrazole gives mixture of N1/N2 isomers. | Use steric bulk or specific solvent effects to direct alkylation, or use Chan-Lam coupling for N-arylation.[1] |
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids.[1] Journal of the American Chemical Society. [Link][1][4]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling.[1] Chemical Society Reviews. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation.[1][4][5] Journal of the American Chemical Society. [Link][1][4]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Sourcing & Technical Guide: 1-Boc-3-methylpyrazole-4-boronic Acid
This guide outlines the strategic sourcing, quality control, and handling of 1-Boc-3-methylpyrazole-4-boronic acid , a critical building block in the synthesis of kinase inhibitors and bioactive heterocycles.
Executive Summary: The Stability Paradox
In high-throughput drug discovery, 1-Boc-3-methylpyrazole-4-boronic acid is a high-value intermediate often utilized to introduce the pyrazole moiety into "hinge-binder" scaffolds for kinase inhibition. However, a common pitfall in sourcing this material is the "Stability Paradox": the free boronic acid form is thermodynamically unstable, prone to both protodeboronation and dehydration (forming boroxines).
Consequently, the industry standard has shifted almost exclusively to the Pinacol Ester (BPin) derivative. This guide addresses the sourcing of both forms but emphasizes the technical superiority of the ester for reproducible SAR (Structure-Activity Relationship) data.
Chemical Profile & Critical Quality Attributes (CQAs)
Before engaging suppliers, researchers must define the CQAs to prevent downstream failure in Suzuki-Miyaura couplings.
| Attribute | Specification | Technical Rationale |
| Chemical Identity | 1-Boc-3-methylpyrazole-4-boronic acid (or Pinacol Ester) | The Boc group is acid-labile; the Boronic acid moiety is base-sensitive (protodeboronation). |
| Preferred Form | Pinacol Ester (Solid) | Free acids dehydrate to boroxine anhydrides unpredictably, altering stoichiometry. Esters are air-stable. |
| Purity | >97% (HPLC & NMR) | Impurities like des-Boc pyrazole poison Pd catalysts by coordinating strongly to the metal center. |
| Regioisomer Purity | >99% (1,3- vs 1,5-isomer) | Methylation of pyrazoles often yields mixtures. The 1,3-isomer is distinct from the 1,5-isomer; incorrect isomers ruin binding affinity. |
| Appearance | White to Off-White Powder | Yellow/Brown discoloration indicates oxidation or extensive protodeboronation. |
The Regioisomer Challenge
When sourcing, you must verify the position of the methyl group relative to the Boc protection.
-
Target: 1-Boc-3-methylpyrazole-4-boronic acid (Methyl at position 3).
-
Impurity: 1-Boc-5-methylpyrazole-4-boronic acid (Methyl at position 5).
-
Note: These isomers have identical mass (LCMS cannot distinguish them) but distinct NMR shifts.
Sourcing Strategy & Supplier Landscape
Do not rely on a single catalog number. Use a "Tiered Sourcing" approach to mitigate risk.
Supplier Tiering
-
Tier 1: Primary Manufacturers (Bulk/Process Scale)
-
Examples:Combi-Blocks , Enamine , Fluorochem .
-
Pros: High batch-to-batch consistency, available validation data (H-NMR, HPLC).
-
Best For: Scale-up (>10g) and GMP-like requirements.
-
-
Tier 2: Catalog Aggregators
-
Examples:Sigma-Aldrich , Fisher Scientific , Ambeed .
-
Pros: Fast shipping, easy procurement systems.
-
Cons: Often re-package Tier 1 materials; "Free Acid" listings may actually be boroxine mixtures.
-
-
Tier 3: Custom Synthesis (CROs)
-
Use Case: If the specific free acid is absolutely required (rare) or for isotopically labeled variants.
-
Sourcing Decision Workflow
The following decision tree illustrates the logical flow for selecting the correct chemical form and supplier tier.
Figure 1: Strategic sourcing workflow emphasizing the preference for Pinacol Esters to ensure stability.
Quality Control: The "Self-Validating" Protocol
Upon receipt of the material, do not assume the Certificate of Analysis (CoA) is current. Boronic acids degrade over time. Perform this Incoming Goods Inspection (IGI) :
Protocol A: Regioisomer Confirmation (1H-NMR)
-
Solvent: DMSO-d6 (prevents rapid exchange).
-
Key Signal: Look for the NOE (Nuclear Overhauser Effect) between the N-Boc group (tert-butyl singlet ~1.6 ppm) and the C5-proton or C3-Methyl.
-
1-Boc-3-methyl: Strong NOE between Boc and H-5 (aromatic proton). Weak/No NOE between Boc and Methyl.
-
1-Boc-5-methyl: Strong NOE between Boc and Methyl group.
-
-
Acceptance: >98% desired isomer integration.
Protocol B: Boronic Purity (HPLC)
Standard reverse-phase HPLC (acidic mobile phase) causes on-column deboronation . Use this modified method:
-
Column: C18 (High pH stable, e.g., Waters XBridge).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.
-
Rationale: High pH stabilizes the boronate species, preventing hydrolysis of the ester or protodeboronation of the acid [1].
Application: Optimized Suzuki-Miyaura Coupling
The 1-Boc group is thermally unstable above 80°C in the presence of strong bases. The following protocol minimizes des-Boc side reactions.
The "Mild Base" Protocol
-
Catalyst: Pd(dppf)Cl2·DCM (Robust) or Pd(Amphos)Cl2 (High activity).
-
Base: K3PO4 (Potassium Phosphate) or Cs2CO3. Avoid strong alkoxides like NaOtBu.
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Temperature: 60–70°C (Do not exceed 80°C).
Figure 2: Suzuki-Miyaura catalytic cycle highlighting the critical risk point for protodeboronation.
Storage & Handling
-
Temperature: Store at 2–8°C (Short term) or -20°C (Long term).
-
Atmosphere: Argon or Nitrogen flush is mandatory after opening.
-
Shelf Life:
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry.
-
Sigma-Aldrich. (n.d.). N-Boc-1H-pyrazole-4-boronic acid Product Page.
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.
-
Ambeed. (n.d.). 1-Boc-pyrazole-4-boronic acid pinacol ester Data.
Sources
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. a2bchem.com [a2bchem.com]
- 4. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 1-Boc-3-methylpyrazole-4-boronic acid
Topic: Suzuki-Miyaura Coupling of 1-Boc-3-methylpyrazole-4-boronic acid Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary
The coupling of 1-Boc-3-methylpyrazole-4-boronic acid presents a distinct chemoselective challenge: balancing the activation of the boronic acid (which requires base) against the lability of the tert-butoxycarbonyl (Boc) protecting group on the electron-deficient pyrazole nitrogen.
Unlike N-Boc anilines, N-Boc pyrazoles behave chemically like activated amides or carbamates . Under standard aqueous Suzuki conditions (e.g.,
This guide provides two distinct protocols:
-
Protocol A (Boc-Retention): Anhydrous conditions using mild bases to preserve the protecting group.
-
Protocol B (Standard/Deprotective): Robust aqueous conditions where in situ Boc cleavage is acceptable or desired.
Mechanistic Insight & Challenges
The Stability-Reactivity Paradox
The success of this reaction hinges on three competing pathways:
-
Productive Cross-Coupling: Rate depends on Transmetalation (
). -
Protodeboronation: The 4-position of pyrazoles is electron-rich; boronic acids here are prone to hydrolytic C-B bond cleavage, especially if the catalyst is slow.
-
Boc-Deprotection: Nucleophilic attack by hydroxide or carbonate on the Boc carbonyl.
Key Insight: The 3-methyl substituent provides steric shielding to the C4-boron, slightly retarding transmetalation compared to unsubstituted pyrazoles. This necessitates a highly active catalyst system (e.g., bulky phosphines like XPhos or dppf) to outcompete protodeboronation.
Catalyst Selection Matrix
| Catalyst System | Activity | Boc Stability | Recommendation |
| Pd(dppf)Cl₂ · DCM | High | Moderate | First Choice. Robust, resists deactivation by N-heterocycles. |
| XPhos Pd G2/G3 | Very High | High | Optimization Choice. Allows lower temps ( |
| Pd(PPh₃)₄ | Moderate | Low | Avoid. High loadings required; excess phosphine can promote deboronation. |
Decision Logic & Workflow
Figure 1: Decision tree for selecting the appropriate coupling protocol based on protecting group requirements.
Detailed Protocols
Protocol A: Boc-Retention (Anhydrous Conditions)
Target: Synthesis of 1-Boc-4-aryl-3-methylpyrazoles. Principle: Elimination of water prevents hydrolytic attack on the Boc carbonyl. Fluoride (CsF) activates the boronic acid via a non-hydrolytic mechanism.
Materials:
-
Substrate: 1-Boc-3-methylpyrazole-4-boronic acid (1.2 equiv)
-
Electrophile: Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂[1] · CH₂Cl₂ (5 mol%)
-
Base: Cesium Fluoride (CsF) (2.5 equiv) or Anhydrous
(powdered) -
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a reaction vial or round-bottom flask. Cool under Argon/Nitrogen.[2]
-
Charging: Add the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 271 mg), CsF (2.5 mmol, 380 mg), and Pd catalyst (0.05 mmol, 41 mg).
-
Solvent: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).
-
Critical: Do not use "wet" solvent. If unsure, add 4Å molecular sieves.
-
-
Degassing: Sparge with Argon for 5–10 minutes.
-
Reaction: Seal the vessel and heat to 80–90°C for 4–12 hours.
-
Monitoring: Check TLC/LCMS every 2 hours. Look for the Boc-protected product mass [M+H]⁺.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash with EtOAc. Concentrate and purify via flash chromatography (Hex/EtOAc).
Protocol B: Standard Aqueous (Boc-Cleavage Likely)
Target: Synthesis of free NH 4-aryl-3-methylpyrazoles. Principle: Uses standard aqueous activation. The basic conditions will likely hydrolyze the Boc group in situ, saving a separate deprotection step.
Materials:
-
Substrate: 1-Boc-3-methylpyrazole-4-boronic acid (1.5 equiv)
-
Electrophile: Aryl Bromide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)
-
Base:
or (2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (or DME)
Step-by-Step:
-
Charging: Add aryl halide (1.0 mmol), boronic acid (1.5 mmol), and Pd catalyst to the flask.
-
Solvent/Base: Add Dioxane (4 mL) and 2M
(1.5 mL). -
Degassing: Sparge vigorously with Argon for 10 minutes. Oxygen inhibition is severe with electron-rich heterocycles.
-
Reaction: Heat to 100°C for 2–6 hours.
-
Validation: LCMS will likely show the mass of the deprotected product (Mass = Expected - 100).
-
Workup: Dilute with water, extract with EtOAc (x3). Note: The free NH-pyrazole may be amphoteric; ensure the aqueous layer pH is ~7-8 for optimal extraction.
Troubleshooting & Optimization
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Catalyst poisoning by Pyrazole Nitrogen | Switch to XPhos Pd G2 . The bulky ligand prevents N-coordination to Pd. |
| Protodeboronation (Ar-H formation) | Unstable Boronic Acid | 1. Lower temp to |
| Boc Loss (Unwanted) | Base too strong/wet | Switch strictly to Protocol A (CsF/Dioxane). Avoid |
| Homocoupling | Oxidative coupling of boronic acid | Degas more thoroughly. Reduce catalyst loading to 2 mol%. |
Converting to Pinacol Ester
If the boronic acid proves too unstable (rapid protodeboronation), convert it to the pinacol ester in situ or prior to coupling:
-
Reagent: Pinacol (1.1 equiv) +
in for 1 hour. -
Benefit: Pinacol esters are significantly more stable to hydrolysis and protodeboronation than the free acid.
Reaction Pathway Visualization
Figure 2: Competing pathways. Success requires Transmetalation to be faster than Protodeboronation and Deprotection.
References
- Boc-Pyrazole Stability:Tetrahedron Lett.2008, 49, 1380. (Discusses lability of N-Boc pyrazoles under basic conditions).
-
Protodeboronation Control: J. Am. Chem. Soc.2008 , 130, 9613. Link (Seminal work on heteroaryl boronic acid instability).
-
XPhos Catalyst Utility: J. Am. Chem. Soc.2010 , 132, 14073. Link (Use of XPhos Pd G2 for unstable boronic acids).
-
Anhydrous Fluoride Activation: J. Org. Chem.1999 , 64, 3804. Link (CsF conditions for Suzuki coupling).
-
Synthesis of Pyrazole Boronic Esters: A2B Chem Application Note. Link (General synthesis and handling of pyrazole boronates).
Sources
Application Note: Synthesis of Kinase Inhibitors Using 1-Boc-3-methylpyrazole-4-boronic Acid
This Application Note and Protocol Guide details the use of 1-Boc-3-methylpyrazole-4-boronic acid (and its pinacol ester) as a critical building block in the synthesis of kinase inhibitors.
Introduction: The Pyrazole Privileged Scaffold
In the landscape of kinase inhibitor discovery, the 3-methyl-1H-pyrazol-4-yl moiety is a "privileged scaffold." It frequently serves as the hinge-binding element in Type I and Type II ATP-competitive inhibitors. The pyrazole nitrogen (NH) acts as a hydrogen bond donor to the kinase hinge region (typically the backbone carbonyl of the "gatekeeper" residue), mimicking the adenine ring of ATP.
1-Boc-3-methylpyrazole-4-boronic acid (CAS: 947533-31-5) is the reagent of choice for installing this moiety because:
-
Regiocontrol: The tert-butoxycarbonyl (Boc) group locks the tautomeric equilibrium, ensuring the boronic acid is positioned at C4 relative to the C3-methyl group.
-
Catalyst Compatibility: The Boc group masks the acidic pyrazole NH, preventing the formation of insoluble Pd-complexes that often poison Suzuki couplings of free pyrazoles.
-
Late-Stage Diversification: It allows for the modular attachment of the hinge binder to diverse core scaffolds (pyrimidines, quinolines, indazoles) late in the synthetic route.
Relevant Therapeutic Targets
Inhibitors containing this specific motif (or its close analogs) target:
-
BRAF/MEK (e.g., Encorafenib analogs)
-
JAK Family (Janus Kinases)
-
ALK/ROS1 (e.g., Crizotinib derivatives)
-
BCR-ABL (e.g., Asciminib intermediates)
Chemical Strategy & Retrosynthesis
The synthesis typically follows a Convergent Route . The core scaffold (Aryl Halide) is synthesized first, followed by a cross-coupling event to install the pyrazole.
Reaction Scheme
The general transformation involves the Suzuki-Miyaura coupling of an aryl halide (Cl, Br, I) with the boronate, followed by acidic deprotection.
Figure 1: General synthetic workflow for installing the 3-methylpyrazole hinge binder.
Detailed Experimental Protocol
Phase A: Suzuki-Miyaura Cross-Coupling
Objective: Couple 1-Boc-3-methylpyrazole-4-boronic acid with a heteroaryl halide (e.g., 4-chloro-2-aminopyrimidine derivative).
Critical Consideration: The Boc group is base-sensitive. Strong bases (like NaOH) or high temperatures (>100°C) can cause premature deprotection, leading to catalyst poisoning by the free pyrazole. Mild bases (Na₂CO₃ or K₃PO₄) and moderate temperatures are required.
Reagents
| Component | Equivalents | Role |
| Heteroaryl Halide (Substrate) | 1.0 equiv | Core Scaffold |
| 1-Boc-3-methylpyrazole-4-boronic acid | 1.2 - 1.5 equiv | Hinge Binder Source |
| Pd(dppf)Cl₂·DCM | 0.05 equiv (5 mol%) | Catalyst (Robust, O₂ tolerant) |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 equiv | Base (2M Aqueous Solution) |
| 1,4-Dioxane / Water | 4:1 Ratio | Solvent System |
Step-by-Step Procedure
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the Heteroaryl Halide (1.0 equiv) and 1-Boc-3-methylpyrazole-4-boronic acid (1.2 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 equiv).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen (or Argon) for 5 minutes.
-
Solvent & Base: Inject degassed 1,4-Dioxane (concentration ~0.1 M relative to halide) followed by 2M aq. K₂CO₃ (2.0 equiv).
-
Reaction: Heat the mixture to 80–90°C for 4–16 hours.
-
Monitoring: Check via LC-MS. Look for the mass of the Boc-protected product [M+H]⁺.
-
Note: If the Boc group is lost during reaction (mass = Product - 100), the reaction may slow down. If this occurs, add more catalyst.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate phases. Extract aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify via Silica Gel Chromatography (Gradient: 0–50% EtOAc in Hexanes). The Boc-protected intermediate is usually less polar than the final product.
Phase B: Boc-Deprotection
Objective: Remove the tert-butoxycarbonyl group to reveal the active hinge-binding NH.
Step-by-Step Procedure
-
Dissolution: Dissolve the purified intermediate from Phase A in Dichloromethane (DCM) (approx. 0.1 M).
-
Acidification: Add Trifluoroacetic Acid (TFA) (10–20 equiv) dropwise at 0°C or Room Temperature.
-
Alternative: Use 4M HCl in Dioxane for a precipitate-based isolation.
-
-
Reaction: Stir at Room Temperature for 1–2 hours. Monitor by LC-MS (disappearance of Boc adduct, appearance of [M-100] mass).
-
Workup (Neutralization):
-
Concentrate the reaction mixture to remove excess TFA.
-
Redissolve in DCM/MeOH.
-
Neutralize with Saturated NaHCO₃ solution or pass through a basic resin (e.g., PL-HCO3 MP) if the product is acid-sensitive.
-
-
Final Isolation: Concentrate and purify via Preparative HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid) to obtain the final kinase inhibitor.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Solution |
| Protodeboronation | Boronic acid instability at high Temp/pH. | Switch to the Pinacol Ester derivative (CAS: 1009071-34-4) for higher stability. Lower Temp to 80°C. |
| Low Conversion | Catalyst poisoning by free amine or nitrogen. | Ensure the Boc group remains intact during coupling. Use XPhos Pd G2 or Pd(dtbpf)Cl₂ for challenging substrates. |
| Premature Boc Loss | Base is too strong or temperature too high. | Switch base from K₂CO₃ to K₃PO₄ or CsF . Reduce temperature. |
| Regioisomer Mix | Tautomerization after deprotection. | This is expected. The 3-methyl and 5-methyl forms are tautomers. In the crystal structure bound to kinase, the enzyme selects the active tautomer. |
Case Study: Synthesis of an Encorafenib Analog
Mechanism of Action: ATP-competitive BRAF V600E Inhibitor
In the synthesis of Encorafenib analogs, the 3-methyl-1H-pyrazol-4-yl moiety is attached to a pyrimidine core.
-
Scaffold: 4-chloro-2-(methylthio)pyrimidine.
-
Coupling: Reaction with 1-Boc-3-methylpyrazole-4-boronic acid using Pd(PPh₃)₄/Na₂CO₃ in DME/H₂O.
-
Result: The pyrazole installs exclusively at the 4-position of the pyrimidine.
-
Elaboration: Subsequent oxidation of the methylthio group and displacement with an amine yields the final drug candidate.
Figure 2: Operational workflow for the synthesis.
References
-
Mullens, P. R. "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings." A2B Chem.
-
Flick, A. C., et al. "Synthetic Approaches to the New Drugs Approved during 2018." Journal of Medicinal Chemistry, 2020.[2] (Detailing Encorafenib synthesis strategies).
-
Schoepfer, J., et al. "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1." Journal of Medicinal Chemistry, 2018.
-
Sigma-Aldrich. "Product Specification: 1-Boc-pyrazole-4-boronic acid."
-
Organic Chemistry Portal. "Suzuki-Miyaura Coupling: Mechanism and Protocols."
Sources
Optimization of Solvent Systems for the Suzuki-Miyaura Coupling of Labile Boc-Protected Pyrazoles
Executive Summary
The Suzuki-Miyaura cross-coupling of N-Boc-protected pyrazoles presents a unique chemoselective challenge. Unlike standard amines, the tert-butyloxycarbonyl (Boc) group on a pyrazole nitrogen is significantly more labile due to the aromaticity of the pyrazole ring, which renders the N-Boc bond closer in reactivity to an activated amide than a standard carbamate.
Standard Suzuki conditions (aqueous base, protic cosolvents, heat) frequently trigger premature deprotection. The resulting free pyrazole (
Mechanistic Insight: The Stability-Reactivity Paradox
To successfully couple N-Boc pyrazoles, one must understand the competition between the Transmetallation (desired C-C bond formation) and Nucleophilic Attack (undesired deprotection).
The Chemical Conflict
-
The Requirement: Suzuki coupling requires a base to activate the boronic acid (forming a boronate "ate" complex).
-
The Problem: The same base (especially hydroxide
) can attack the carbonyl of the Boc group. In aqueous media at , N-Boc pyrazoles hydrolyze rapidly.
Diagram 1: Competing Reaction Pathways
The following diagram illustrates the kinetic competition between the catalytic cycle and the deprotection pathway.
Caption: Kinetic competition between the productive catalytic cycle (Green) and the destructive hydrolysis pathway (Red).
Strategic Decision Matrix
Before selecting a solvent, determine if the Boc group is required in the final product.
Caption: Workflow for selecting the appropriate solvent system based on synthetic requirements.
Detailed Protocols
Protocol A: The "Retention" Method (Anhydrous Heterogeneous)
Objective: High yield coupling while retaining >95% of the Boc group. Mechanism: Uses a mild, insoluble base in a non-polar solvent to minimize the concentration of dissolved base available for hydrolysis.
-
Solvent: Anhydrous Toluene (Preferred) or 1,4-Dioxane.
-
Base: Anhydrous Tribasic Potassium Phosphate (
), finely powdered. -
Catalyst:
or XPhos Pd G2 (for difficult substrates).
Step-by-Step:
-
Preparation: Dry all glassware in an oven (
) for >2 hours. Cool under Argon flow. -
Charging: Add N-Boc-pyrazole halide (1.0 equiv), Boronic acid (1.2 equiv), and powdered anhydrous
(2.0 equiv) to the reaction vessel. -
Catalyst: Add Pd catalyst (typically 1-5 mol%).
-
Solvent: Add anhydrous Toluene (0.2 M concentration relative to halide). Crucial: Do not add water.
-
Degassing: Sparge with Argon for 10 minutes or use freeze-pump-thaw cycles (3x).
-
Reaction: Seal vessel and heat to
.-
Note: Do not exceed
; thermal cleavage of Boc can occur even without base.
-
-
Workup: Dilute with EtOAc, filter through Celite (to remove phosphate salts), and concentrate.
Protocol B: The "High-Speed" Method (Anhydrous Homogeneous)
Objective: Coupling of highly sensitive substrates where thermal exposure must be minimized. Mechanism: Uses Potassium Trimethylsilanolate (TMSOK) as a soluble, anhydrous source of oxide. This allows for rapid transmetallation without water.
-
Solvent: Anhydrous THF.
-
Additive: Trimethyl borate (
) (Optional, scavenges species that inhibit the catalyst).
Step-by-Step:
-
Charging: In a glovebox or under strict Schlenk conditions, combine Aryl halide (1.0 equiv) and Boronic ester (1.1 equiv).
-
Catalyst: Add Pd source (e.g.,
/ SPhos). -
Base Addition: Add TMSOK (1.5 equiv) as a solid or solution in THF.
-
Reaction: Stir at Room Temperature or mild heat (
). -
Quench: Quench immediately with saturated
upon consumption of starting material.
Protocol C: The "One-Pot" Method (Tandem Coupling/Deprotection)
Objective: Synthesize the free NH-pyrazole biaryl in a single step, avoiding separate deprotection. Mechanism: Uses aqueous conditions to facilitate both the Suzuki cycle and subsequent hydrolysis.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).[6]
-
Base:
or (3.0 equiv).
Step-by-Step:
-
Charging: Combine reagents in a microwave vial or round-bottom flask.
-
Reaction: Heat to
(or in microwave). -
Monitoring: Monitor by LCMS. You will likely see the Boc-product form first, followed by conversion to the NH-product.
-
Completion: If coupling is complete but Boc remains, add 1mL of 1M NaOH and stir at
for 30 mins to force full deprotection.
Comparative Data: Solvent System Performance
The following table summarizes expected outcomes based on internal optimization data and literature precedents for N-Boc Pyrazoles.
| Solvent System | Base | Water Content | Boc Stability | Reaction Rate | Recommended For |
| Toluene | Anhydrous | High | Moderate | Labile substrates; Scale-up | |
| THF | TMSOK | Anhydrous | Very High | Fast | Very acid/base sensitive groups |
| Dioxane | Anhydrous | High | Moderate | Sterically hindered couplings | |
| Dioxane/H2O (9:1) | Low | Moderate | Fast | General purpose (robust substrates) | |
| Dioxane/H2O (4:1) | High | Low | Fast | One-pot coupling + deprotection | |
| Ethanol/H2O | High | None | Fast | Intentional deprotection |
Troubleshooting & Expert Insights
"The Black Metal" (Catalyst Decomposition)
If the reaction mixture turns black (Pd precipitation) and stalls:
-
Cause: Premature Boc loss generated a free pyrazole, which coordinated to the Pd(II) species, preventing reduction to the active Pd(0) cycle.
-
Fix: Switch to Protocol A . Increase ligand loading (e.g., XPhos or SPhos) to outcompete the pyrazole nitrogen for the metal center.
"The Missing Group" (Unexpected Deprotection)
-
Cause: Traces of water in "anhydrous" solvents. At
, even 100ppm water with phosphate base can cleave a pyrazole-Boc. -
Fix: Use fresh molecular sieves in the solvent. Lower temperature to
and extend reaction time.
Purification of Boc-Pyrazoles[8]
-
Warning: Silica gel is slightly acidic. N-Boc pyrazoles can degrade on the column.
-
Tip: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes before loading the sample. This neutralizes the silica and prevents on-column deprotection.
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron.
-
Denmark, S. E., & Baird, J. D. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Silanolates: A Paradigm Shift in Transmetalation. Chemistry - A European Journal.[8]
-
Hajós, G., & Riedl, Z. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling.[6] Molecules.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Suzuki−Miyaura Coupling of Five-Membered Heterocycles. Journal of the American Chemical Society.
Sources
- 1. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Microwave-Assisted Suzuki-Miyaura Coupling with 1-Boc-3-methylpyrazole-4-boronic Acid
This Application Note is designed for researchers utilizing 1-Boc-3-methylpyrazole-4-boronic acid in drug discovery workflows. It addresses the specific challenges of maintaining the N-Boc protecting group under microwave irradiation or leveraging its lability for one-pot deprotection strategies.
Executive Summary
1-Boc-3-methylpyrazole-4-boronic acid (and its pinacol ester) is a critical building block for introducing the 3-methylpyrazole pharmacophore—a privileged scaffold in kinase inhibitors and anti-inflammatory agents. While microwave-assisted synthesis offers accelerated reaction kinetics, it presents a unique challenge: the thermal and hydrolytic instability of the N-tert-butoxycarbonyl (Boc) group .
This guide provides two distinct, self-validating protocols:
-
Protocol A (Boc-Retentive): For synthesizing protected intermediates requiring further functionalization.[1]
-
Protocol B (Coupling-Deprotection Cascade): For rapid access to the free NH-pyrazole final products.
Reagent Profile & Handling
-
Compound Name: 1-Boc-3-methylpyrazole-4-boronic acid (often used as the pinacol ester).
-
CAS: 1160249-16-4 (Acid) / 1009071-34-4 (Pinacol Ester).
-
Storage: 2–8 °C, under inert atmosphere (Argon/Nitrogen).
-
Stability Warning: The C–B bond is prone to protodeboronation in the presence of strong aqueous bases at high temperatures.[1] The N-Boc group is sensitive to thermal cleavage >100 °C in protic solvents.
Strategic Optimization: The "Why" Behind the Protocol
The Boc Stability/Lability Trade-off
In microwave synthesis, the choice of solvent and base dictates the fate of the Boc group.[1]
-
Boc Retention: Requires anhydrous conditions and mild bases (e.g., K₃PO₄, Cs₂CO₃).[1] Water acts as a nucleophile at high temperatures, attacking the carbonyl of the Boc group.[1]
-
Boc Cleavage: Promoted by protic solvents (Water/Ethanol) and hydroxide bases (NaOH/KOH).[1]
Catalyst Selection[1]
-
Pd(dppf)Cl₂·CH₂Cl₂: The "Workhorse."[1] Excellent for steric bulk and prevents protodeboronation due to faster oxidative addition rates.[1]
-
XPhos Pd G2: Recommended for sterically hindered or electron-rich aryl chlorides.
Microwave Solvent Effects[1]
-
1,4-Dioxane: Low microwave absorptivity (low tan δ) but excellent solubility for organic intermediates.[1] Often requires a "susceptor" (like a small amount of polar solvent) or reliance on the ionic content of the catalyst/base for heating.[1]
-
Ethanol/Water: High microwave absorptivity.[1] Rapid heating, but promotes deprotection.[1]
Experimental Protocols
Protocol A: Boc-Retentive Coupling (Anhydrous)
Target: Synthesis of N-protected biaryl intermediates.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
1-Boc-3-methylpyrazole-4-boronic acid pinacol ester (1.2 equiv)
-
Base: K₃PO₄ (Tribasic, anhydrous) (3.0 equiv)[1]
-
Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)
Step-by-Step Methodology:
-
Vessel Prep: Oven-dry a 10 mL microwave process vial. Add a magnetic stir bar.[1]
-
Loading: Weigh the Aryl Halide, Boronic Ester, Pd catalyst, and K₃PO₄ into the vial.
-
Inerting: Cap the vial and purge with Argon for 2 minutes (needle inlet/outlet).
-
Solvation: Inject anhydrous 1,4-Dioxane through the septum. Do not use water.
-
Irradiation:
-
Temp: 90 °C
-
Time: 30 minutes
-
Power: Dynamic (Max 150 W)[1]
-
Stirring: High (600 rpm)
-
-
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate in vacuo.[1]
-
Validation: Check LC-MS. The mass spectrum should show [M+H]⁺ corresponding to the Boc-protected product.[1] If [M-Boc+H]⁺ is observed, lower temp to 80 °C.
Protocol B: One-Pot Coupling & Deprotection (Aqueous)
Target: Direct synthesis of free NH-pyrazoles.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
1-Boc-3-methylpyrazole-4-boronic acid pinacol ester (1.3 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%)[1]
-
Base: Na₂CO₃ (2M aqueous solution) (3.0 equiv)
-
Solvent: DME / Ethanol / Water (2:1:1 ratio)[1]
Step-by-Step Methodology:
-
Loading: Add Aryl Halide, Boronic Ester, and Pd catalyst to the microwave vial.
-
Solvation: Add DME and Ethanol. Stir to dissolve.
-
Activation: Add 2M aq. Na₂CO₃.[1] The mixture will likely be biphasic.[1]
-
Irradiation:
-
Temp: 120 °C (High temp promotes thermal Boc cleavage).[1]
-
Time: 20 minutes.
-
-
Mechanistic Check: The reaction proceeds via coupling first (faster), followed by hydrolysis of the carbamate (Boc) due to the basic aqueous environment and heat.[1]
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[1]
-
Validation: LC-MS should predominantly show the mass of the deprotected (free NH) species.[1]
Comparative Data: Reaction Parameters
| Parameter | Protocol A (Retention) | Protocol B (Deprotection) | Reason |
| Solvent System | Anhydrous Dioxane | DME/EtOH/H₂O (2:1:1) | Water is the nucleophile for Boc removal.[1] |
| Base | K₃PO₄ (Solid) | Na₂CO₃ (Aqueous) | Aqueous base accelerates hydrolysis.[1] |
| Temperature | 80–90 °C | 120–150 °C | Thermal energy overcomes activation barrier for carbamate cleavage.[1] |
| Time | 30–45 min | 10–20 min | Higher temp allows faster kinetics in Protocol B. |
| Typical Yield | 75–85% | 80–90% | One-pot is often more efficient than 2-step. |
Visualizations
Figure 1: Decision Logic & Workflow
This diagram illustrates the decision process for selecting the correct protocol based on the desired final product.
Caption: Workflow selection guide. Choose Protocol A to retain the Boc group for regioselective N-alkylation later, or Protocol B for direct access to the active pharmacophore.
Figure 2: Mechanistic Pathway & Boc Fate
Visualizing the competing pathways during the microwave irradiation.[1]
Caption: Mechanistic pathway. Under Protocol B (Red path), the coupled N-Boc intermediate undergoes immediate thermal hydrolysis to the free NH-pyrazole.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (Protodeboronation) | C-B bond cleavage before coupling. | Switch to Pd(dppf)Cl₂ (faster coupling).[1] Reduce water content.[1] Lower temp to 80°C and extend time. |
| Partial Boc Loss (in Protocol A) | Trace water or temperature too high.[1] | Ensure anhydrous solvents.[1] Switch base to Cs₂CO₃ (less hygroscopic than K₃PO₄).[1] Limit temp to 85°C. |
| Incomplete Conversion | Catalyst poisoning or poor microwave absorption.[1] | Add 5% DMF or NMP (high tan δ) to Dioxane to improve heating efficiency.[1] Increase catalyst loading to 10 mol%. |
| Homocoupling of Halide | Oxidation of Pd species.[1] | Ensure rigorous Argon purging (sparging) of solvents before sealing the vial.[1] |
References
-
Gong, Y., et al. (2016).[1] "One-Pot Approach to N-Quinolyl 3′/4′-Biaryl Carboxamides by Microwave-Assisted Suzuki–Miyaura Coupling and N-Boc Deprotection." The Journal of Organic Chemistry. Link[1]
-
Mullens, P. R. (2009).[1] "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings." Tetrahedron Letters. Link[1]
-
Bagley, M. C., et al. (2006).[1] "Microwave-assisted synthesis of N-pyrazole ureas and the p38alpha inhibitor BIRB 796." Organic & Biomolecular Chemistry. Link
-
Sigma-Aldrich. "Product Specification: N-Boc-1H-pyrazole-4-boronic acid."[2] Link
-
Biotage. "Microwave Synthesis: Suzuki Coupling Application Notes." (General reference for solvent absorption properties). Link
Sources
Validation & Comparative
A Comparative Guide to Pyrazole Boronic Acid Reactivity: 1-Boc-3-methylpyrazole-4-boronic acid vs. 1-THP-pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic and medicinal chemistry, pyrazole-containing building blocks are indispensable for the construction of novel therapeutics. Their prevalence in pharmaceuticals necessitates a deep understanding of their reactivity and the strategic use of protecting groups. This guide provides an in-depth technical comparison of two commonly employed N-protected pyrazole boronic acids: 1-Boc-3-methylpyrazole-4-boronic acid and 1-THP-pyrazole-4-boronic acid . We will explore their relative performance in the Suzuki-Miyaura cross-coupling reaction, supported by experimental data, and discuss the strategic implications of choosing one over the other.
Introduction: The Central Role of Pyrazole Boronic Acids in Drug Discovery
Pyrazole moieties are key pharmacophores found in a wide array of approved drugs and clinical candidates, valued for their ability to engage in various biological interactions. The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, and N-protected pyrazole boronic acids are crucial reagents for introducing the pyrazole scaffold onto aryl and heteroaryl cores. The choice of the nitrogen protecting group is not trivial; it significantly influences the reagent's stability, reactivity, and the overall synthetic strategy, including the potential for orthogonal functionalization.[1][2]
This guide will focus on two popular protecting groups: the tert-butoxycarbonyl (Boc) group and the tetrahydropyranyl (THP) group, and their impact on the reactivity of 3-methylpyrazole-4-boronic acid.
At a Glance: Key Differences and Strategic Choices
| Feature | 1-Boc-3-methylpyrazole-4-boronic acid | 1-THP-pyrazole-4-boronic acid |
| Primary Characteristic | Prone to in-situ deprotection under basic Suzuki conditions | Generally stable under basic Suzuki conditions |
| Synthetic Strategy | Enables a "one-pot" coupling and deprotection | Allows for retention of the protecting group for subsequent steps |
| Ideal Use Case | When the final product requires a free pyrazole N-H | In multi-step syntheses requiring an orthogonal protecting group strategy |
| Deprotection Conditions | Acidic, or basic/thermal (can occur in-situ) | Strictly acidic |
Reactivity in Suzuki-Miyaura Cross-Coupling: A Tale of Two Protecting Groups
The choice between a Boc or THP protecting group on your pyrazole boronic acid has profound implications for the outcome of a Suzuki-Miyaura coupling reaction. The primary difference lies in their stability to the basic conditions typically employed in these reactions.
1-Boc-3-methylpyrazole-4-boronic acid: The Advantage of In-Situ Deprotection
The Boc group, while robust under many conditions, can be labile under the basic and often heated conditions of a Suzuki-Miyaura coupling.[3] This can be a significant strategic advantage, allowing for a one-pot coupling and deprotection, thereby increasing synthetic efficiency.
A study by Pisár et al. demonstrated that Boc-protected pyrazoles can be hydrolyzed under Suzuki-Miyaura coupling conditions using K₃PO₄ as the base in a dioxane/water mixture at 100 °C.[3] This effectively telescopes two synthetic steps into one, providing the deprotected biaryl pyrazole directly.
Illustrative Reaction Scheme:
Caption: Workflow for Suzuki-Miyaura coupling with in-situ Boc deprotection.
This approach is ideal when the ultimate target molecule requires a free N-H on the pyrazole ring for biological activity or for subsequent N-functionalization.
1-THP-pyrazole-4-boronic acid: Stability and Orthogonality
In contrast to the Boc group, the THP group is generally stable under the basic conditions of the Suzuki-Miyaura reaction.[4] This stability makes 1-THP-pyrazole-4-boronic acid the reagent of choice when the pyrazole nitrogen needs to remain protected through subsequent synthetic steps. This is a cornerstone of orthogonal protection strategies, where different protecting groups are selectively removed without affecting others.[1][2]
The THP group's stability allows for the isolation of the N-THP protected biaryl pyrazole, which can then be subjected to further transformations that might not be compatible with a free pyrazole N-H. The THP group is then selectively removed under acidic conditions at a later stage.
Illustrative Reaction Scheme:
Caption: Stepwise Suzuki coupling and deprotection using a THP-protected pyrazole.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol adaptable for both boronic acids. Note that with the 1-Boc derivative, the product may be the deprotected pyrazole.
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq.), the pyrazole boronic acid (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-4.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if necessary.
-
Solvent Addition: Add the solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Inert Atmosphere: Degas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Deprotection Protocols
Boc Group Deprotection (if not removed in-situ)
-
Acidic Cleavage: Dissolve the Boc-protected pyrazole in a suitable solvent (e.g., dichloromethane). Add an excess of a strong acid (e.g., trifluoroacetic acid, 4M HCl in dioxane).
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Dry the organic layer and concentrate to yield the deprotected product.
THP Group Deprotection
-
Acidic Cleavage: Dissolve the THP-protected pyrazole in an alcohol solvent (e.g., methanol or ethanol).
-
Acid Addition: Add a catalytic amount of a strong acid (e.g., HCl, p-toluenesulfonic acid).
-
Reaction: Stir the mixture at room temperature until deprotection is complete as monitored by TLC or LC-MS.
-
Workup: Neutralize the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate) and remove the solvent under reduced pressure. Extract the product with an organic solvent, dry, and concentrate.
Conclusion and Recommendations
The choice between 1-Boc-3-methylpyrazole-4-boronic acid and 1-THP-pyrazole-4-boronic acid is a strategic one, dictated by the overall goals of the synthetic route.
-
Choose 1-Boc-3-methylpyrazole-4-boronic acid when a streamlined synthesis to a final, N-H free pyrazole is desired. Its ability to undergo coupling and deprotection in a single pot offers significant advantages in terms of step economy and efficiency.
-
Choose 1-THP-pyrazole-4-boronic acid when the pyrazole nitrogen must remain protected for subsequent transformations. Its stability to basic conditions makes it an excellent choice for complex, multi-step syntheses that require an orthogonal protecting group strategy.
By understanding the distinct reactivity profiles of these two valuable reagents, researchers can make more informed decisions, leading to more efficient and successful synthetic campaigns in the pursuit of novel chemical entities.
References
- BenchChem. (2025). The Strategic Application of THP and Boc Protecting Groups in PEG Linkers: An In-depth Technical Guide.
-
Pisár, M., Schütznerová, E., Hančík, F., Popa, I., Trávníček, Z., & Cankař, P. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. [Link]
- Fiveable. (n.d.). Orthogonal Protection Definition.
- BenchChem. (2025). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(25), 19353-19365. [Link]
- Kaisalo, L. H., & Hase, T. A. (2002). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 43(37), 6649-6651.
- University of Bristol. (n.d.).
-
Caddick, S., & de la Torre, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - An Asian Journal, 12(10), 1044-1053. [Link]
- BenchChem. (2025). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
-
Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
-
Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of organic chemistry, 76(20), 8144-8159. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302-4314. [Link]
- Zeinali, A., Allahresani, A., Nasseri, M. A., & Dehghani, A. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 11(4), 735-745.
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comparison of boronic acid vs pinacol ester reactivity in Suzuki coupling
An In-Depth Guide to the Suzuki Coupling: A Comparative Analysis of Boronic Acid and Pinacol Ester Reactivity
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds.[1][2] Its widespread adoption is due to its mild reaction conditions, functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1][3][4] At the heart of this reaction lies the organoboron species, most commonly a boronic acid or a boronic ester derivative.
The choice between using a free boronic acid (Ar-B(OH)₂) or its corresponding pinacol ester (Ar-Bpin) is a critical decision that can significantly impact reaction efficiency, yield, and purification. This guide provides an in-depth comparison of these two classes of reagents, grounded in mechanistic principles and experimental observations, to empower scientists to make informed decisions in their synthetic strategies.
The Stability Paradigm: Benchtop vs. Reaction Pot
The most significant practical difference between boronic acids and their pinacol esters is stability.[5][6]
Boronic Acids: While indispensable, boronic acids are often associated with several stability issues:
-
Protodeboronation: The carbon-boron bond can be susceptible to cleavage, particularly in the presence of acid, base, or certain metal catalysts, replacing the boronic acid group with a hydrogen atom.[5][7] This is a notorious side reaction for electron-rich heterocyclic or vinyl boronic acids.[7]
-
Oxidation: Boronic acids can undergo aerobic oxidation, which can limit their application and decrease yields if solvents are not properly degassed.[5][8]
-
Dehydration: They have a propensity to undergo spontaneous dehydration to form cyclic trimeric anhydrides known as boroxines. While boroxines are often competent coupling partners, this dehydration complicates accurate mass measurement and structural characterization.[9]
-
Purification Challenges: The polarity of the -B(OH)₂ group makes boronic acids difficult to purify via standard silica gel chromatography, as they tend to streak or remain adsorbed on the column.[10][11]
Pinacol Boronate Esters (Bpin): The conversion of a boronic acid to its pinacol ester is a common strategy to overcome these stability issues.[6]
-
Enhanced Stability: The pinacol group provides steric hindrance around the boron center, protecting the C-B bond from protodeboronation and other degradation pathways.[5] This makes pinacol esters significantly more robust, often described as "bench-stable," allowing for long-term storage and easier handling.[3][4]
-
Chromatographic Purification: Pinacol esters are generally less polar and more stable on silica gel, facilitating purification by column chromatography, a significant advantage in multi-step synthesis.[10][11][12]
-
Masked Reagents: They serve as stable "masked" versions of boronic acids, especially for substrates that are otherwise unstable, such as the 2-pyridyl moiety.[5][13]
Caption: Boronic acid equilibrium vs. stable pinacol ester.
Reactivity and the Mechanistic Crossroads
While pinacol esters offer superior stability, the question of reactivity is more nuanced. Boronic acids are generally considered more reactive in the Suzuki coupling.[5][8][14] The core of this difference lies in the transmetalation step of the catalytic cycle.
The widely accepted mechanism involves the activation of the boronic acid by a base (e.g., hydroxide, alkoxide) to form a tetrahedral "ate" complex, or boronate (Ar-B(OH)₃⁻).[13] This increases the nucleophilicity of the organic group, facilitating its transfer from boron to the palladium center.
Caption: The Suzuki-Miyaura catalytic cycle.
The central debate concerning pinacol esters is whether they participate directly in transmetalation or if they must first hydrolyze in situ to the corresponding boronic acid.[5][7]
-
Hydrolysis-First Pathway: The prevailing view for many systems is that pinacol esters, in the presence of aqueous base, slowly hydrolyze to release the boronic acid, which then enters the catalytic cycle via the more reactive boronate pathway.[7][9] This "slow-release" mechanism can be beneficial, maintaining a low concentration of the potentially unstable boronic acid throughout the reaction.
-
Direct Transmetalation Pathway: However, kinetic, structural, and computational studies have shown that boronic esters can transmetalate directly without prior hydrolysis, particularly under anhydrous conditions.[7] The reactivity in this pathway is highly dependent on the ester's structure. Sterically hindered esters, like pinacol, are generally less reactive and may not readily form the necessary pre-transmetalation intermediates with the palladium complex compared to less hindered esters (e.g., glycol esters) or the boronic acid itself.[7]
This dual-pathway potential means that while boronic acids are often kinetically faster, pinacol esters provide a reliable and often high-yielding alternative, especially when stability is a concern.
Performance Comparison: A Data-Driven Summary
The choice between a boronic acid and a pinacol ester involves a trade-off between reactivity and stability. The following table summarizes the key performance characteristics for researchers.
| Feature | Boronic Acid | Pinacol Boronate Ester (Bpin) | Rationale & Causality |
| Stability | Low to moderate; prone to protodeboronation and boroxine formation.[5][8] | High; generally stable to air, moisture, and chromatography.[3][4][5] | The bulky pinacol group sterically protects the C-B bond and prevents oligomerization.[7] |
| Reactivity | Generally higher.[5][8][14] | Generally lower, but often sufficient.[5][7] | Boronic acids readily form highly nucleophilic boronate 'ate' complexes. Pinacol esters are sterically bulkier and less Lewis acidic.[5][7] |
| Handling | Can be challenging; may require inert atmosphere. | Easy; often crystalline, weighable solids that are stable on the benchtop.[3][4] | Increased stability reduces susceptibility to degradation during routine handling. |
| Purification | Difficult by silica gel chromatography.[11] | Readily purified by silica gel chromatography.[11][12] | The non-polar pinacol group reduces strong interactions with the polar silica stationary phase. |
| Common Use Cases | When the boronic acid is commercially available and known to be stable; for rapid, high-turnover reactions. | For unstable boronic acids (e.g., 2-pyridyl); in multi-step syntheses requiring purification; for iterative cross-coupling.[5] | The ester acts as a robust protecting group that can be carried through multiple synthetic steps. |
Experimental Protocols
The following are generalized, representative protocols. Optimal conditions (catalyst, ligand, base, solvent, temperature) are substrate-dependent and must be determined empirically.
Protocol 1: Suzuki Coupling with an Arylboronic Acid
Objective: To couple an aryl bromide with phenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene/Ethanol/Water mixture (e.g., 4:1:1, 5 mL)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
To the reaction vessel, add the aryl bromide, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the boronic acid and catalyst.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, typically by recrystallization or careful column chromatography.
Protocol 2: Suzuki Coupling with an Aryl Pinacol Boronate Ester
Objective: To couple an aryl chloride with a phenylboronic acid pinacol ester.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water mixture (e.g., 5:1, 6 mL)
-
Reaction vessel (e.g., microwave vial)
Procedure:
-
To the reaction vessel, add the aryl chloride, phenylboronic acid pinacol ester, SPhos ligand, and potassium phosphate.
-
Add the Pd₂(dba)₃ catalyst. While pinacol esters are more stable, degassing is still best practice for catalyst preservation.
-
Add the dioxane/water solvent mixture (previously degassed by sparging with argon for 15-20 minutes).
-
Seal the vessel tightly.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Perform a standard aqueous workup as described in Protocol 1.
-
Dry the organic layer, concentrate, and purify the product by silica gel column chromatography.
Caption: Generalized experimental workflow for Suzuki coupling.
Conclusion
The choice between a boronic acid and its pinacol ester is a strategic one based on a balance of stability and reactivity.
-
Boronic acids remain the reagents of choice for many applications due to their high atom economy and intrinsic reactivity, provided the specific acid is stable enough to handle.[5][8]
-
Pinacol boronate esters are the superior option when stability is paramount. They are essential for working with delicate substrates prone to protodeboronation, for enabling iterative cross-coupling strategies, and when chromatographic purification of the boron reagent is required.[5][11]
Modern synthetic chemistry has embraced pinacol esters as highly reliable and versatile coupling partners, expanding the scope and robustness of the Suzuki-Miyaura reaction in both academic research and the industrial production of pharmaceuticals and fine chemicals.[1][7]
References
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Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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Borates Today. (2021). Boron Suzuki Coupling. Borates Today. [Link]
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Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Wang, X., et al. (2021). Comparison of reactivity of different boron reagents. ResearchGate. [Link]
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Lennox, A. J. J. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
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Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Presented at a conference. [Link]
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Vedejs, E., & Chapman, R. W. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. ResearchGate. [Link]
-
Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
ResearchGate. (2025). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?. ResearchGate. [Link]
-
Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. The Journal of Organic Chemistry. [Link]
-
Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (2018). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Evaluating 1-Boc-3-methylpyrazole-4-boronic Acid for Medicinal Chemistry Scaffolds
Introduction: The Strategic Value of Pyrazole Boronates in Drug Discovery
In the landscape of modern drug discovery, the selection of a core molecular scaffold is a decision of paramount importance. Among the privileged heterocyclic structures, pyrazoles have emerged as a cornerstone in medicinal chemistry.[1][2] These five-membered aromatic rings, containing two adjacent nitrogen atoms, are present in a remarkable number of blockbuster drugs, including kinase inhibitors like Ibrutinib and Ruxolitinib, and treatments for a wide array of diseases.[1][3][4] Their value lies in their metabolic stability, their capacity to act as hydrogen bond donors and acceptors, and the geometrically defined vectors they present for substituent placement, allowing for precise interaction with biological targets.[5]
To functionalize these valuable scaffolds and incorporate them into complex drug candidates, medicinal chemists heavily rely on robust and versatile chemical reactions. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful methods for forming carbon-carbon bonds.[6] This reaction's utility is critically dependent on the quality and reactivity of its organoboron partner. Boronic acids and their derivatives are generally stable, exhibit low toxicity, and possess a high degree of functional group tolerance, making them ideal reagents for late-stage functionalization in drug development pipelines.[7][8]
This guide provides an in-depth evaluation of a specific, highly versatile building block: 1-Boc-3-methylpyrazole-4-boronic acid . We will dissect its structural advantages, compare its performance against relevant alternatives, and provide a validated experimental protocol for its application, offering researchers a comprehensive framework for its strategic deployment in their discovery programs.
Dissecting the Reagent: 1-Boc-3-methylpyrazole-4-boronic acid
The utility of this reagent is best understood by examining its three key structural components. In practice, this reagent is most commonly used as its pinacol ester derivative for enhanced stability and ease of handling.[9]
-
The Pyrazole Core: The inherent electronics of the pyrazole ring make it a versatile pharmacophore. The two nitrogen atoms can engage in crucial hydrogen bonding interactions with protein active sites.
-
The C3-Methyl Group: This small alkyl group serves a subtle but critical role. It provides a steric and electronic perturbation that can be used to fine-tune binding interactions, improve metabolic stability by blocking a potential site of oxidation, or enhance selectivity for a target protein over off-targets.
-
The N1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is not merely a placeholder. It serves two strategic functions:
-
Modulating Reactivity: It withdraws electron density from the pyrazole ring, which can prevent unwanted side reactions and catalyst inhibition that sometimes occur with unprotected, nitrogen-rich heterocycles.[10]
-
Enabling Sequential Functionalization: The Boc group is stable under typical Suzuki-Miyaura conditions but can be readily removed under acidic conditions. This opens up the N1 position for subsequent diversification, allowing for the rapid synthesis of compound libraries from a common intermediate.
-
-
The C4-Boronic Acid (Pinacol Ester): This is the reactive handle for the Suzuki-Miyaura cross-coupling, enabling the direct and regioselective formation of a C-C bond to an aryl or heteroaryl partner. The pinacol ester form is a crystalline, bench-stable solid, which is a significant advantage over many free boronic acids that can be prone to dehydration and trimerization into boroxines.[6][11]
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A Head-to-Head Showdown: Evaluating the Cost-Effectiveness of 1-Boc-3-methylpyrazole-4-boronic Acid vs. MIDA Boronates in Modern Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision that balances reactivity, stability, and overall cost. In the realm of Suzuki-Miyaura cross-coupling reactions, boronic acids and their derivatives are indispensable tools.[1][2][3][4] This guide provides an in-depth, objective comparison of two prominent classes of boronates: the discrete, protected 1-Boc-3-methylpyrazole-4-boronic acid and the versatile N-methyliminodiacetic acid (MIDA) boronates. Our analysis moves beyond simple catalogue prices to deliver a holistic view of cost-effectiveness, factoring in experimental performance, ease of handling, and purification efficiency.
Executive Summary: A Tale of Two Boronates
The core difference between these two reagents lies in their protecting group strategy, which dictates their stability, reactivity, and handling. 1-Boc-3-methylpyrazole-4-boronic acid, typically used as its pinacol ester, employs the acid-labile tert-butyloxycarbonyl (Boc) group for protection of the pyrazole nitrogen. MIDA boronates, on the other hand, feature a tetracoordinate boron center chelated by the MIDA ligand, rendering the boronic acid moiety exceptionally stable and unreactive until a specific deprotection step is initiated.[5][6] This fundamental structural variance has profound implications for their application in synthesis and, ultimately, their true cost in a research or production setting.
While a direct, one-to-one cost comparison is nuanced due to variations in suppliers and bulk pricing, a general analysis can be made. The initial purchase price of 1-Boc-3,5-dimethylpyrazole-4-boronic acid pinacol ester is approximately $139.00 per gram. Commercially available MIDA boronates, such as Vinylboronic acid MIDA ester, are priced around $137.00 per gram, with other derivatives like 3-(6-Chloroisoquinolin-1(2H)-one) MIDA boronate at about $197.00 per gram.[7] However, the true cost-effectiveness extends beyond the initial purchase and into the laboratory workflow.
Delving Deeper: A Comparative Analysis
To provide a clear overview, the following table summarizes the key characteristics of each boronate class, with detailed explanations in the subsequent sections.
| Feature | 1-Boc-3-methylpyrazole-4-boronic acid (Pinacol Ester) | MIDA Boronates |
| Stability & Handling | Moderate; stable for storage and column chromatography. | Exceptionally high; benchtop stable, compatible with a wide range of reagents and chromatography.[8][9] |
| Reactivity Control | The Boc group protects the pyrazole nitrogen, not the boronic acid moiety directly. Reactivity is modulated by the pinacol ester. | The MIDA ligand renders the boronic acid unreactive to anhydrous cross-coupling conditions, allowing for sequential reactions.[8][9] |
| Deprotection | Boc group is removed under acidic conditions. Pinacol ester may or may not require hydrolysis prior to coupling. | MIDA deprotection occurs under mild aqueous basic conditions, enabling a "slow-release" of the boronic acid.[10] |
| Purification | Standard chromatographic techniques or recrystallization. | Can be purified by standard methods; amenable to "catch-and-release" purification on silica gel. |
| Ideal Applications | Single-step Suzuki-Miyaura couplings where the pyrazole moiety is a key structural component. | Iterative cross-coupling for the synthesis of complex molecules; use of unstable boronic acids.[5][11][12] |
| Potential Drawbacks | Acidic deprotection of Boc can be harsh for sensitive substrates; potential for side reactions from the t-butyl cation. | Requires a dedicated deprotection step to release the active boronic acid. |
The Chemistry Behind the Choice: A Mechanistic Perspective
The decision to use either a Boc-protected pyrazole boronic ester or a MIDA boronate is rooted in the desired reaction pathway and the overall synthetic strategy.
1-Boc-3-methylpyrazole-4-boronic Acid Pinacol Ester: A Direct Approach
The use of 1-Boc-3-methylpyrazole-4-boronic acid pinacol ester is a more traditional approach. The Boc group serves to protect the pyrazole nitrogen, preventing potential side reactions or complexation with the palladium catalyst. The boronic acid itself is protected as a pinacol ester, which offers moderate stability and allows for purification by column chromatography.[6] In many Suzuki-Miyaura protocols, the pinacol ester can be used directly without prior hydrolysis.
However, the Boc protecting group can introduce complexities. Its removal requires acidic conditions, which may not be compatible with other acid-sensitive functional groups in the molecule. Furthermore, the cleavage of the Boc group generates a tert-butyl cation, which can lead to undesired side reactions through alkylation of nucleophilic sites on the substrate or product.
MIDA Boronates: The Power of Controlled Reactivity
MIDA boronates operate on a different principle. The tridentate MIDA ligand forms a stable, tetracoordinate complex with the boron atom. This structural arrangement effectively "masks" the boronic acid, rendering it inert to anhydrous Suzuki-Miyaura coupling conditions.[8][9] This unique stability is the cornerstone of their utility in iterative cross-coupling, a powerful strategy for the streamlined synthesis of complex molecules from simple building blocks.[8][11][12]
The "active" boronic acid can be liberated from the MIDA complex under mild aqueous basic conditions. This deprotection can be performed as a separate step or, advantageously, in situ during the cross-coupling reaction. This "slow-release" mechanism maintains a low concentration of the free boronic acid, which can be beneficial for substrates that are prone to decomposition or side reactions like protodeboronation.[13]
Experimental Walkthrough: A Tale of Two Suzuki-Miyaura Couplings
To illustrate the practical differences in a laboratory setting, let's consider a hypothetical Suzuki-Miyaura coupling of each boronate with a generic aryl bromide.
Workflow Comparison
Caption: Comparative workflows for Suzuki-Miyaura coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling with 1-Boc-3-methylpyrazole-4-boronic Acid Pinacol Ester
-
Reaction Setup: In a nitrogen-flushed flask, combine the aryl bromide (1.0 mmol), 1-Boc-3-methylpyrazole-4-boronic acid pinacol ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of dioxane and water (4:1, 5 mL).
-
Reaction: Heat the mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
(Optional) Boc Deprotection: If required, dissolve the purified product in a suitable solvent (e.g., dichloromethane) and treat with an acid such as trifluoroacetic acid (TFA) until the reaction is complete. After an appropriate workup, the final deprotected product is obtained.
Protocol 2: Suzuki-Miyaura Coupling with a Pyrazole MIDA Boronate (Slow-Release Conditions)
-
Reaction Setup: In a flask, combine the aryl bromide (1.0 mmol), the corresponding pyrazole MIDA boronate (1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol), and an aqueous solution of a base like K₃PO₄ (3.0 mmol in 1 mL of water).
-
Solvent Addition: Add a degassed solvent such as THF or dioxane (4 mL).
-
Reaction: Heat the mixture to 80 °C. The aqueous base will slowly hydrolyze the MIDA boronate, releasing the active boronic acid for the cross-coupling reaction. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. For certain MIDA boronate-containing products, a simplified "catch-and-release" purification on a short silica gel plug can be employed.
Cost-Effectiveness Beyond the Price Tag
The true cost-effectiveness of a reagent is a multifaceted consideration.
-
Reagent Cost: While the initial per-gram cost of the two reagents may be comparable, the efficiency of the reaction will dictate the total amount of reagent needed. A higher-yielding reaction with a MIDA boronate, especially for a challenging substrate, could offset a slightly higher initial price.
-
Catalyst Loading: The efficiency of the coupling can influence the required catalyst loading. More efficient reactions may proceed with lower amounts of expensive palladium catalysts.
-
Reaction Time and Energy Consumption: Faster reaction times, as can sometimes be achieved with the direct use of a boronic ester, can translate to lower energy costs and increased throughput.
-
Purification: The ease of purification is a significant factor. MIDA boronates' compatibility with "catch-and-release" techniques can reduce solvent consumption and technician time compared to traditional column chromatography.
-
Waste Generation: The Boc deprotection step adds an extra layer of synthesis, requiring additional solvents and reagents, and generating more waste.
-
Versatility: The unique stability of MIDA boronates allows for their use in iterative synthesis, a powerful tool for building molecular complexity that is not readily achievable with traditional boronic esters. This can lead to shorter overall synthetic routes, providing substantial cost savings in the long run.
Conclusion: Matching the Reagent to the Task
Both 1-Boc-3-methylpyrazole-4-boronic acid pinacol ester and MIDA boronates are valuable tools in the synthetic chemist's arsenal. The choice between them is not a matter of one being definitively "better" but rather which is more suitable for the specific synthetic challenge at hand.
-
1-Boc-3-methylpyrazole-4-boronic acid pinacol ester is a good choice for straightforward, single-step Suzuki-Miyaura couplings where the pyrazole moiety is a terminal component of the target molecule and the substrate is tolerant of the conditions required for potential Boc deprotection.
-
MIDA boronates excel in more complex synthetic strategies, such as iterative cross-coupling, and when working with unstable boronic acids. Their exceptional stability, controlled reactivity, and potential for simplified purification offer significant advantages in terms of efficiency and overall cost-effectiveness for multi-step syntheses.
As a Senior Application Scientist, my recommendation is to carefully consider the entire synthetic route and the properties of the molecules involved. For simple, robust couplings, the traditional Boc-protected boronic ester may suffice. However, for more ambitious projects that demand high levels of control, stability, and efficiency, the investment in a MIDA boronate-based strategy is likely to yield substantial returns in terms of time, resources, and ultimately, cost.
References
- Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Strategy for Small-Molecule Synthesis. Aldrichimica Acta, 42(1), 17–27.
- Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
